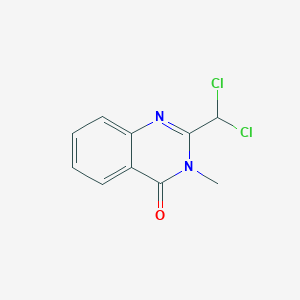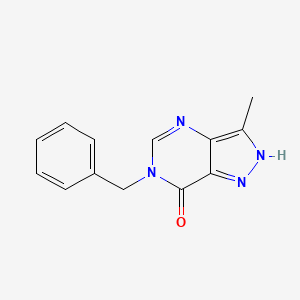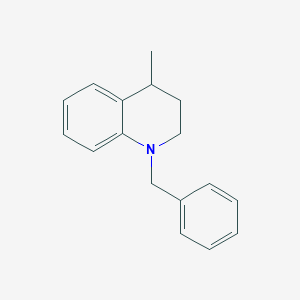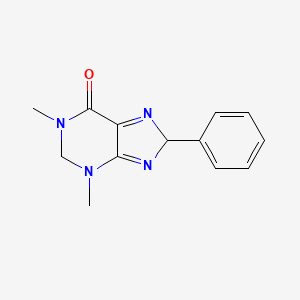
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C12H10ClFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chloro and fluoro substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoroaniline and 3-pyridinecarboxaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-chloro-2-fluoroaniline with 3-pyridinecarboxaldehyde under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(3-Chloro-2-fluorophenyl)pyridin-2-yl)methanamine
- (5-(3-Chloro-2-fluorophenyl)pyridin-4-yl)methanamine
- (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)ethanamine
Uniqueness
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which influences its chemical reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields of research.
Propriétés
Numéro CAS |
1346692-08-7 |
|---|---|
Formule moléculaire |
C12H10ClFN2 |
Poids moléculaire |
236.67 g/mol |
Nom IUPAC |
[5-(3-chloro-2-fluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10ClFN2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2 |
Clé InChI |
QFYQCLYLXVKQLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)F)C2=CN=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylfuro[3,2-C]quinoline](/img/structure/B11870116.png)
![5-Iodoimidazo[1,5-A]pyridine](/img/structure/B11870119.png)








![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)


